3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. This compound is characterized by its pyrazolyl ring structure, which is substituted with a methyl group and a 2-methylphenyl group
Mechanism of Action
Target of Action
Similar compounds such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) have been found to act as potent antioxidant agents against lipid peroxidation .
Mode of Action
Edaravone, a structurally similar compound, acts as a free radical scavenger, inhibiting lipid peroxidation
Biochemical Pathways
Edaravone is known to protect against brain damage by scavenging free radicals generated during ischemia . This suggests that 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine might also interact with biochemical pathways related to oxidative stress and neuronal damage.
Result of Action
Based on the known effects of similar compounds, it’s plausible that it may have antioxidant properties and could potentially protect against neuronal damage caused by oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the pyrazolyl ring structure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrazolyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive compound with various biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is structurally similar to other pyrazolyl derivatives, such as 1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and 2-methylphenylhydrazine. its unique substitution pattern and molecular structure contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other pyrazolyl derivatives may not be as effective.
List of Similar Compounds
1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
2-methylphenylhydrazine
3-methyl-1H-pyrazole-5-carboxylic acid
1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-10(8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZKAVOPDSURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354533 | |
Record name | 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91331-68-9 | |
Record name | 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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